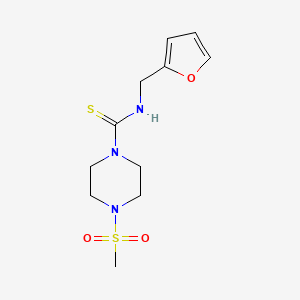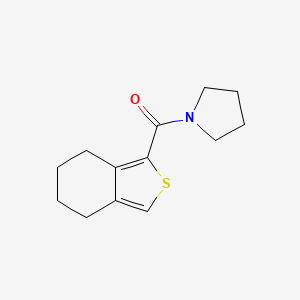![molecular formula C20H22N2O5 B5818090 ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B5818090.png)
ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key signaling molecule in B-cell receptor (BCR) signaling pathway. This pathway is essential for the development and survival of B-cells, which are a type of white blood cells that play a critical role in the immune system.
Mecanismo De Acción
Ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate works by selectively inhibiting the activity of BTK, which is a key signaling molecule in the BCR signaling pathway. This pathway is essential for the development and survival of B-cells, which are a type of white blood cells that play a critical role in the immune system. By inhibiting BTK, ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate blocks the activation of downstream signaling pathways and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate has been shown to have potent anti-tumor activity in preclinical models of various types of cancer, including B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma. In addition to its anti-tumor effects, ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate has also been shown to have immunomodulatory effects, including the activation of T-cells and natural killer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate is its high selectivity for BTK, which reduces the risk of off-target effects. However, one of the limitations of ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
There are several potential future directions for the development of ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate and other BTK inhibitors. One area of focus is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of focus is the development of more potent and selective BTK inhibitors with longer half-lives. Finally, there is also interest in exploring the potential of BTK inhibitors for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
Métodos De Síntesis
The synthesis of ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate involves several steps, including the preparation of the key intermediate 2-aminobenzoic acid, which is then reacted with ethyl chloroformate and 4-piperidone to form the benzoylpiperidine intermediate. This intermediate is then reacted with 2-furoyl chloride to form the final product, ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate.
Aplicaciones Científicas De Investigación
Ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate has been extensively studied in preclinical models of various types of cancer, including B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma. In these studies, ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate has been shown to effectively inhibit BCR signaling and induce apoptosis (programmed cell death) in cancer cells.
Propiedades
IUPAC Name |
ethyl 2-[[1-(furan-2-carbonyl)piperidine-4-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-2-26-20(25)15-6-3-4-7-16(15)21-18(23)14-9-11-22(12-10-14)19(24)17-8-5-13-27-17/h3-8,13-14H,2,9-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBWVYCHCKYZOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoic acid](/img/structure/B5818012.png)

![4-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5818019.png)


![2,2'-[(2-naphthylsulfonyl)imino]diacetamide](/img/structure/B5818040.png)

![2-[(4,6-dimethyl-2-quinazolinyl)amino]-5-methyl-4,6-pyrimidinediol](/img/structure/B5818067.png)
![2-{[(dimethylamino)sulfonyl]amino}benzamide](/img/structure/B5818078.png)

![2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B5818083.png)


